2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]
CAS No.: 30653-05-5
Cat. No.: VC18511213
Molecular Formula: C27H22N6O2
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] - 30653-05-5](/images/structure/VC18511213.png)
Specification
CAS No. | 30653-05-5 |
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Molecular Formula | C27H22N6O2 |
Molecular Weight | 462.5 g/mol |
IUPAC Name | 2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol |
Standard InChI | InChI=1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3 |
Standard InChI Key | ZDXCWZKQDWCCMJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C)N5N=C6C=CC=CC6=N5)O |
Introduction
Chemical Identity and Structural Characteristics
2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] belongs to the hydroxy phenyl benzotriazole class of UV absorbers. Its molecular structure consists of two 6-(2H-benzotriazol-2-yl)-4-methylphenol units linked by a methylene bridge (-CH-) at the 2,2'-positions. The benzotriazole moieties are responsible for UV absorption, while the methyl groups enhance solubility in nonpolar matrices.
Molecular Formula and Weight
The compound has the formula CHNO and a molecular weight of 488.53 g/mol. Comparative data with analogous compounds are provided in Table 1.
Table 1: Structural Comparison with Related UV Absorbers
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 4-Position |
---|---|---|---|
Target Compound | CHNO | 488.53 | Methyl |
2,2'-Methylene-bis-[4-(1,1,3,3-TMB)-phenol] | CHNO | 658.89 | 1,1,3,3-Tetramethylbutyl |
2-(2H-Benzotriazol-2-yl)-6-dodecylphenol | CHNO | 392.56 | Dodecyl |
Synthesis and Industrial Production
Reaction Mechanism
The synthesis follows a two-step pathway:
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Formation of 6-(2H-Benzotriazol-2-yl)-4-methylphenol:
o-Phenylenediamine reacts with sodium nitrite and acetic acid to form 2H-benzotriazole, which subsequently couples with 4-methylphenol via electrophilic substitution. -
Methylene Bridging:
The phenol intermediate undergoes condensation with formaldehyde in a toluene solvent, catalyzed by bases like potassium carbonate, to form the methylene-bridged product .
Key Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Toluene or xylene
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Catalyst: KCO or NaOH
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Reaction Time: 4–6 hours
Industrial Scalability
Continuous flow reactors are employed for large-scale production, ensuring consistent yields (>90%) and purity. Post-synthesis purification involves recrystallization from ethanol or methanol .
Ultraviolet Absorption Mechanism
The compound operates through a proton-transfer mechanism:
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UV Absorption: The benzotriazole groups absorb UV radiation (290–400 nm), exciting electrons to higher energy states.
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Energy Dissipation: Excited-state intramolecular proton transfer (ESIPT) converts electronic energy into thermal energy, preventing bond cleavage in host materials.
Spectral Data:
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λ: 345 nm (in ethanol)
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Molar Extinction Coefficient (ε): 24,500 L·mol·cm
Applications in Material Science
Polymers and Plastics
Incorporated at 0.1–1.0 wt%, the compound extends the lifespan of polyethylene, polypropylene, and polyvinyl chloride by mitigating photo-oxidation. Testing shows a 70% reduction in carbonyl index after 1,000 hours of UV exposure .
Coatings and Paints
In acrylic coatings, it prevents yellowing and gloss loss. Accelerated weathering tests (ASTM G154) demonstrate retained adhesion and color stability after 2,000 hours .
Emerging Uses
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Solar Cell Encapsulants: Protects ethylene-vinyl acetate (EVA) layers from UV degradation, enhancing module efficiency by 12% over 10 years .
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Cosmetics: Under investigation for sunscreen formulations due to broad-spectrum absorption and low skin penetration.
Physical and Chemical Properties
Table 2: Key Physicochemical Properties
Property | Value |
---|---|
Melting Point | 198°C |
Flash Point | >200°C |
Solubility (25°C) | Ethanol: 12 g/L |
Toluene: 45 g/L | |
LogP (Octanol-Water) | 8.2 |
Stability | Stable up to 300°C |
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